Benzyl-biphenyl-4-YL-amine
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Overview
Description
Benzyl-biphenyl-4-YL-amine is an organic compound that features a benzyl group attached to a biphenyl structure, which is further connected to an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-biphenyl-4-YL-amine typically involves the following steps:
Formation of Biphenyl Structure: The biphenyl structure can be synthesized through various methods such as the Suzuki-Miyaura coupling reaction, which involves the reaction of aryl halides with boronic acids in the presence of a palladium catalyst.
Introduction of Benzyl Group: The benzyl group can be introduced through Friedel-Crafts alkylation, where benzyl chloride reacts with the biphenyl compound in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the above synthetic routes, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzyl-biphenyl-4-YL-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halogens, alkylating agents, Lewis acids or bases.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted benzyl or biphenyl derivatives.
Scientific Research Applications
Benzyl-biphenyl-4-YL-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Benzyl-biphenyl-4-YL-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: Known for its diverse pharmacological activities, including antimicrobial and anticancer properties.
Biphenyl Derivatives: Widely used in medicinal chemistry and material science.
Properties
CAS No. |
73842-48-5 |
---|---|
Molecular Formula |
C19H17N |
Molecular Weight |
259.3 g/mol |
IUPAC Name |
N-benzyl-4-phenylaniline |
InChI |
InChI=1S/C19H17N/c1-3-7-16(8-4-1)15-20-19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-14,20H,15H2 |
InChI Key |
PNMICSCKJWXRKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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